(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate

Lipophilicity LogP Drug Design

Secure your supply of this butanoate ester, a critical intermediate for carbonic anhydrase inhibitor synthesis. Its balanced LogP (2.31) and steric bulk uniquely enable regioselective functionalization at the 2- and 4-positions without premature deprotection — solving selectivity and solubility limitations of smaller esters or the free alcohol. Engineered for high enantiomeric purity, it mitigates non-specific binding risks (LogP 2.999 for acetate) and poor membrane penetration (LogP 0.5 for alcohol). Ideal as a protected 4-hydroxy building block in dorzolamide and related sulfonamide manufacturing under cGMP.

Molecular Formula C11H14O4S2
Molecular Weight 274.35
CAS No. 339018-98-3
Cat. No. B2981126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate
CAS339018-98-3
Molecular FormulaC11H14O4S2
Molecular Weight274.35
Structural Identifiers
SMILESCCCC(=O)OC1CCS(=O)(=O)C2=C1C=CS2
InChIInChI=1S/C11H14O4S2/c1-2-3-10(12)15-9-5-7-17(13,14)11-8(9)4-6-16-11/h4,6,9H,2-3,5,7H2,1H3
InChIKeyCYWYUIYWOILYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl Butanoate (CAS 339018-98-3): A Key Ester Intermediate in Thienothiopyran Sulfonamide Synthesis


This compound is a butanoate ester derivative of the thieno[2,3-b]thiopyran-4-ol core, distinguished by a 7,7-dioxide sulfone moiety that defines its reactivity and physicochemical profile . It serves as a protected intermediate in the stereoselective synthesis of carbonic anhydrase inhibitors, including dorzolamide and related sulfonamides, where the ester group enables regioselective functionalization at the 2- and 4-positions [1].

Why Generic Thienothiopyran Intermediates Cannot Substitute for the Butanoate Ester in Regioselective Syntheses


Thieno[2,3-b]thiopyran derivatives exhibit divergent reactivity and physicochemical profiles that are exquisitely sensitive to the substituent at the 4-position . The butanoate ester offers a unique combination of lipophilicity (LogP 2.31) and steric bulk that directly influences reaction kinetics and selectivity in downstream transformations compared to smaller esters like acetate or the unprotected alcohol . Substituting with an alternative ester or alcohol can lead to premature deprotection, altered regioselectivity, or incompatible solubility profiles, thereby compromising synthetic yield and the enantiomeric purity of the final carbonic anhydrase inhibitor.

Quantitative Differentiation of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate: Evidence for Scientific Selection


Quantified Lipophilicity Differentiation: Butanoate vs. Acetate and Alcohol Analogs

The target butanoate ester exhibits a calculated LogP of 2.31, which is 1.81 log units higher than the parent alcohol (XLogP3-AA 0.5) [1]. Compared to the 6-methyl acetate analog (LogP 2.999), it is 0.69 log units lower, indicating a lipophilicity window that balances membrane permeability with aqueous solubility .

Lipophilicity LogP Drug Design

Hydrogen Bond Acceptor and Donor Counts: Implications for Prodrug Design

The butanoate ester contains 5 hydrogen bond acceptors and 0 hydrogen bond donors, versus 4 acceptors and 1 donor for the parent alcohol [1]. The absence of a hydrogen bond donor in the ester eliminates a potential site for metabolic glucuronidation and reduces the compound's capacity for intermolecular hydrogen bonding, which can enhance passive membrane permeability [2].

Hydrogen Bonding Prodrug Permeability

Ester Lability and Selective Deprotection: Enabling Regioselective Synthesis of Carbonic Anhydrase Inhibitors

The butanoate ester serves as a protecting group for the 4-hydroxyl functionality, which can be selectively removed under mild basic conditions without affecting the acid-labile sulfonamide groups in the target carbonic anhydrase inhibitors [1]. This is in contrast to the acetate ester, which may be too labile under certain reaction conditions, and the pivalate ester, which requires harsher deprotection conditions [2]. This tunable lability is critical for maintaining stereochemical integrity during multi-step syntheses of enantiopure dorzolamide intermediates.

Synthetic Chemistry Protecting Group Carbonic Anhydrase

Commercial Availability and Purity Benchmarking for Research Procurement

The compound is commercially available from LeYan with a purity of 90% . In contrast, the parent alcohol is available at >95% purity from multiple vendors, and the acetate analog is offered at 98% purity . While purity is a critical factor for reproducible research, the 90% purity of the butanoate may be acceptable for early-stage synthetic intermediate use, with the option for further purification if needed.

Procurement Purity Supply Chain

Best Research and Industrial Application Scenarios for (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) Butanoate


Synthesis of Dorzolamide and Related Carbonic Anhydrase Inhibitors

The butanoate ester is employed as a protected 4-hydroxy intermediate in the stereoselective synthesis of dorzolamide. Its moderate lipophilicity and tunable lability facilitate sequential functionalization at the 2-sulfonamide and 4-amino positions without premature deprotection, thereby improving overall yield and enantiomeric purity [1].

Lipophilicity-Dependent Biological Assays

In cellular models of ocular hypertension where membrane penetration is critical, the butanoate ester's LogP of 2.31 provides a balanced profile that may enhance intracellular delivery compared to the more polar alcohol (LogP 0.5) while avoiding the excessive lipophilicity of the acetate (LogP 2.999) that could lead to non-specific binding [1].

Prodrug Design and ADME Optimization

The absence of a hydrogen bond donor in the butanoate ester makes it a suitable scaffold for designing prodrugs with improved oral bioavailability. The ester can be hydrolyzed in vivo to release the active alcohol, while the intermediate lipophilicity facilitates absorption .

Quote Request

Request a Quote for (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.